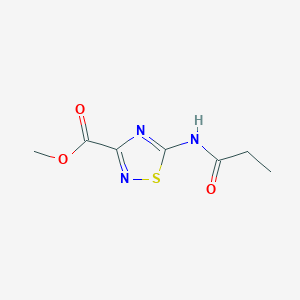
4-acetyl-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide, also known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ABP is a piperidine-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The exact mechanism of action of 4-acetyl-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). This compound has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. This compound has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to modulate the activity of certain neurotransmitters. In addition, this compound has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been shown to have low toxicity and minimal side effects in animal studies. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. In addition, this compound has not been extensively studied in humans, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 4-acetyl-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide. One area of research is the development of this compound derivatives that have improved therapeutic properties. Another area of research is the study of this compound in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This may help to determine the potential use of this compound as a therapeutic agent for these diseases. Additionally, the study of this compound in combination with other drugs may lead to the development of new treatment strategies for various neurological disorders.
Méthodes De Synthèse
4-acetyl-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide can be synthesized through various methods, including the reaction of piperidine with 1,3-benzodioxole-5-carboxylic acid, followed by acetylation of the resulting product. Another method involves the reaction of piperidine with 1,3-benzodioxole-5-carboxylic acid chloride, followed by acetylation. Both methods have been used to produce this compound in high yields and purity.
Applications De Recherche Scientifique
4-acetyl-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide has been studied extensively for its potential therapeutic properties. It has been found to have anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-acetyl-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)11-4-6-17(7-5-11)15(19)16-12-2-3-13-14(8-12)21-9-20-13/h2-3,8,11H,4-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTCPHOIITXRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)
![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)

![N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)

![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)
![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)